molecular formula C12H21NO3 B6241952 tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate CAS No. 1368055-49-5

tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B6241952
CAS RN: 1368055-49-5
M. Wt: 227.3
InChI Key:
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Description

“tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “tert-butyl” and “propan-2-yl” groups are types of alkyl groups, which are part of the compound’s structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available in the searched resources, similar compounds, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have been synthesized and characterized by various spectroscopic studies .

Scientific Research Applications

Structural Characterization and Synthesis

Research on compounds structurally related to tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate often focuses on their synthesis, characterization, and potential applications in organic chemistry. For instance, the synthesis and crystal structure analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate highlighted the compound's potential as a building block in organic synthesis, with detailed spectroscopic and X-ray diffraction studies confirming its structure (Naveen et al., 2007).

Molecular Structure Analysis

Another study focused on the synthesis and molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, providing insights into its cyclic amino acid ester form and characterizing it via 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis (Moriguchi et al., 2014).

Application in Organic Synthesis

Research also extends to the application of related compounds in organic synthesis. For example, the efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates showcased a method for creating highly functionalized 2-pyrrolidinones, demonstrating the compound's utility in synthesizing novel macrocyclic Tyk2 inhibitors (Sasaki et al., 2020).

Enantioselective Synthesis

The enantioselective nitrile anion cyclization strategy provided a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, emphasizing the compound's role in producing chiral pyrrolidine derivatives with high yield and enantiomeric excess (Chung et al., 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate involves the condensation of tert-butyl (2S)-3-oxopyrrolidine-1-carboxylate with propan-2-ylamine followed by protection of the resulting amine with tert-butyl chloroformate.", "Starting Materials": [ "tert-butyl (2S)-3-oxopyrrolidine-1-carboxylate", "propan-2-ylamine", "tert-butyl chloroformate" ], "Reaction": [ "Step 1: Condensation of tert-butyl (2S)-3-oxopyrrolidine-1-carboxylate with propan-2-ylamine in the presence of a coupling agent such as EDC or DCC to form tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxamide.", "Step 2: Protection of the amine group in tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxamide with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate." ] }

CAS RN

1368055-49-5

Molecular Formula

C12H21NO3

Molecular Weight

227.3

Purity

95

Origin of Product

United States

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